7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound featuring a thiazepane ring with a prop-2-en-1-one substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazepane derivative with a suitable alkylating agent, followed by oxidation to introduce the dioxo functionality . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The prop-2-en-1-one moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole Derivatives: These compounds share a similar sulfur-containing ring structure and have been studied for their antimicrobial and anticancer properties.
Imidazole Derivatives: Known for their wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
7,7-Dimethyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific ring structure and the presence of both dioxo and prop-2-en-1-one functionalities. This combination of features makes it a versatile compound for various research applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
1-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-4-9(12)11-6-5-10(2,3)15(13,14)8-7-11/h4H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCKQJLNVVRIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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